Chemical structure and properties of Cyclohexyl(pyridin-3-yl)methanamine
Chemical structure and properties of Cyclohexyl(pyridin-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
Cyclohexyl(pyridin-3-yl)methanamine, also known as N-(pyridin-3-ylmethyl)cyclohexanamine, is a secondary amine incorporating both a saturated carbocyclic (cyclohexyl) and an aromatic heterocyclic (pyridin-3-yl) moiety. This unique structural combination makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyridine ring serves as a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor and participating in various biological interactions, while the cyclohexyl group imparts lipophilicity, which can be crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol via reductive amination, and an exploration of the potential pharmacological applications of this compound based on structure-activity relationships of analogous molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical scaffold.
Chemical Identity and Structural Elucidation
Cyclohexyl(pyridin-3-yl)methanamine is a molecule that bridges an aliphatic cyclic system with an aromatic heterocycle through a methyleneamino linker. This structure provides a combination of rigidity from the cyclohexane ring and aromaticity and basicity from the pyridine ring.
Molecular Structure
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IUPAC Name: N-(pyridin-3-ylmethyl)cyclohexanamine
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Synonyms: Cyclohexyl(pyridin-3-yl)methanamine, 3-((Cyclohexylamino)methyl)pyridine
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CAS Number: 97247-37-5[1]
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Molecular Formula: C₁₂H₁₈N₂
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Molecular Weight: 190.29 g/mol
The core structure consists of a cyclohexyl ring bonded to the nitrogen atom of a secondary amine. This nitrogen is, in turn, bonded to a methylene group (-CH₂-), which is attached to the 3-position of a pyridine ring. The presence of the chiral center at the carbon of the methylene bridge in related structures suggests that this compound could also be synthesized as a chiral molecule, although it is often handled as a racemate.
Stereochemistry
The molecule does not possess a chiral center in its ground state. However, the cyclohexane ring can exist in chair conformations, and the orientation of the substituent can be either axial or equatorial. The equatorial conformation is generally more stable due to reduced steric hindrance.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Reference / Basis |
| Physical State | Liquid or low-melting solid | Based on similar molecular weight amines |
| Boiling Point | ~293-298 °C | Predicted data from EPA CompTox Dashboard |
| Melting Point | ~62.0 °C | Predicted data from EPA CompTox Dashboard |
| Water Solubility | 8.78e-2 g/L | Predicted data from EPA CompTox Dashboard |
| LogP (Octanol-Water) | 1.85 | Predicted data from EPA CompTox Dashboard |
| pKa (Basic) | 7.77 | Predicted data from EPA CompTox Dashboard |
Spectroscopic Profile (Predicted)
The structural features of Cyclohexyl(pyridin-3-yl)methanamine suggest a distinct spectroscopic signature.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons in the aromatic region (δ 7.0-8.5 ppm). The methylene bridge protons would likely appear as a singlet or a multiplet around δ 3.5-4.0 ppm. The cyclohexyl protons would produce a series of broad multiplets in the aliphatic region (δ 1.0-2.0 ppm). The N-H proton would be a broad singlet, the chemical shift of which would be concentration and solvent-dependent, and it would be exchangeable with D₂O.[2][3][4]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the pyridine carbons between δ 120-150 ppm. The methylene carbon would resonate around δ 45-55 ppm, and the cyclohexyl carbons would appear in the δ 25-50 ppm range.
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Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage at the benzylic position, leading to characteristic fragment ions. The presence of an odd number of nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[5][6][7]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching of the secondary amine as a single, sharp band around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methylene groups would appear just below 3000 cm⁻¹. C=N and C=C stretching vibrations from the pyridine ring would be present in the 1400-1600 cm⁻¹ region.[6]
Synthesis and Manufacturing
The most direct and efficient method for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine is through reductive amination. This versatile reaction can be approached in two primary ways: the reaction of 3-pyridinecarboxaldehyde with cyclohexylamine, or the reaction of cyclohexanecarboxaldehyde with pyridin-3-ylmethanamine. Both routes involve the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine.
Recommended Synthetic Protocol: Reductive Amination
This protocol details the synthesis from 3-pyridinecarboxaldehyde and cyclohexylamine, a common and reliable approach.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).
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Amine Addition: Add cyclohexylamine (1.1 equivalents) to the solution. The reaction mixture is stirred at room temperature.
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Imine Formation: The formation of the imine intermediate can be facilitated by the addition of a mild acid catalyst, such as acetic acid, or by removing the water formed during the reaction, for example, with a Dean-Stark apparatus or molecular sieves. The progress of imine formation can be monitored by TLC or ¹H NMR.
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Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added. Sodium borohydride (NaBH₄) is a cost-effective and common choice. For more sensitive substrates or to avoid side reactions, milder reagents like sodium triacetoxyborohydride (STAB) or 2-picoline borane can be used.[8][9][10] The reducing agent is typically added portion-wise at 0 °C to control the reaction exotherm.
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Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure Cyclohexyl(pyridin-3-yl)methanamine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine.
Potential Pharmacological Profile and Applications
While specific biological activity data for Cyclohexyl(pyridin-3-yl)methanamine is not widely published, the structural motifs present in the molecule are found in a variety of pharmacologically active compounds. This allows for an informed discussion of its potential applications in drug discovery.
Rationale for Pharmacological Interest
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. Its ability to act as a hydrogen bond acceptor and its basic nature allow it to interact with numerous biological targets. The cyclohexyl group, being lipophilic, can enhance membrane permeability and influence the binding of the molecule to hydrophobic pockets in proteins.
Potential Therapeutic Areas
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Oncology: Many kinase inhibitors feature a pyridine core. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent CDK2 inhibitors, a target in cancer therapy.[11] Furthermore, pyridine-based compounds have been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12] The scaffold of Cyclohexyl(pyridin-3-yl)methanamine could serve as a starting point for the design of novel kinase inhibitors.
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Infectious Diseases: The pyridine and cyclohexylamine moieties are found in compounds with antimicrobial properties. For example, certain pyrazolo[1,5-a]pyrimidin-7-amines with pyridylmethylamine side chains have shown potent activity against Mycobacterium tuberculosis.[13] Additionally, some cyclohexylamine derivatives have demonstrated antibacterial and antifungal activity.[12][14]
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Central Nervous System (CNS) Disorders: The structural similarity to N-benzylcyclohexanamine derivatives, which are known to have psychoactive properties, suggests that Cyclohexyl(pyridin-3-yl)methanamine could potentially interact with CNS targets.[15] Benzamide analogs containing a benzylamine moiety have shown anticonvulsant activity.[16]
Logical Pathway for Drug Discovery
The utility of Cyclohexyl(pyridin-3-yl)methanamine in a drug discovery program would likely follow a scaffold-based approach.
Caption: A logical pathway for utilizing the core scaffold in a drug discovery program.
Safety and Handling
As with any research chemical for which toxicological data is limited, Cyclohexyl(pyridin-3-yl)methanamine should be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Cyclohexyl(pyridin-3-yl)methanamine represents a valuable and versatile chemical scaffold for drug discovery and development. Its synthesis is straightforward via well-established reductive amination protocols. The combination of a lipophilic cyclohexyl group and a pharmacologically relevant pyridine ring suggests potential for the development of novel therapeutics in areas such as oncology, infectious diseases, and CNS disorders. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and explore the biological potential of this promising compound and its derivatives. Further experimental validation of its properties and biological activities is warranted.
References
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
General Methods NMR spectra were recorded on Bruker Avance 300 (300 MHz). Chemical shifts (ppm) are given relative to solvent. Available at: [Link]
-
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI. Available at: [Link]
-
Shahzadi, S., et al. (n.d.). 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid. PMC. Available at: [Link]
-
St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. Available at: [Link]
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available at: [Link]
-
Fun, H.-K., et al. (n.d.). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. PMC. Available at: [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Angewandte Chemie. Available at: [Link]
-
Kumar, A., et al. (2012, August 8). Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. PMC. Available at: [Link]
-
ResearchGate. (2025, August 7). Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. Available at: [Link]
-
Introduction of reductive amination reagent. (2009, April 14). Kanto Chemical Co., Inc. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Available at: [Link]
-
ResearchGate. (n.d.). Different N-aryl/benzyl/cyclohexyl groups. Available at: [Link]
-
EPA. (2025, October 15). N-(pyridin-3-ylmethyl)cyclohexanamine Synonyms. Available at: [Link]
-
Synthetic Pages. (2001, August 17). solid-supported reductive amination. Available at: [Link]
-
NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-. WebBook. Available at: [Link]
-
MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2012). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC. Available at: [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
PubChem. (n.d.). 3-Pyridinemethanamine. Available at: [Link]
-
PubChem. (n.d.). Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropenyl-4-pyridyl]amino]-N-[(1S)-1-(hydroxymethyl)propyl]pyridine-3-carboxamide. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological activity of thiazolylindolequinones, analogues of the natural product BE 10988. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Available at: [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]
-
NIST. (n.d.). Cyclohexanamine, N-methyl-. WebBook. Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. youtube.com [youtube.com]
- 3. N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexanamine, N-cyclohexyl-N-methyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
